Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate
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Overview
Description
METHYL 3-{[3-BENZYL-7-(TERT-BUTYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPANOATE is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyl group, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[3-BENZYL-7-(TERT-BUTYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPANOATE typically involves multi-step organic reactions. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the benzyl and tert-butyl groups. The final step involves the esterification of the propanoate group. Common reagents used in these reactions include benzyl bromide, tert-butyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[3-BENZYL-7-(TERT-BUTYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
METHYL 3-{[3-BENZYL-7-(TERT-BUTYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 3-{[3-BENZYL-7-(TERT-BUTYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The benzothieno pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7-tert-butyl-2-sulfanyl-5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-4-one
- 7-tert-Butyl-3-phenyl-2-sulfanyl1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
METHYL 3-{[3-BENZYL-7-(TERT-BUTYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPANOATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H30N2O3S2 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C25H30N2O3S2/c1-25(2,3)17-10-11-18-19(14-17)32-22-21(18)23(29)27(15-16-8-6-5-7-9-16)24(26-22)31-13-12-20(28)30-4/h5-9,17H,10-15H2,1-4H3 |
InChI Key |
FYYHKVWYGPQXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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